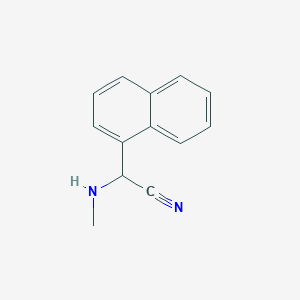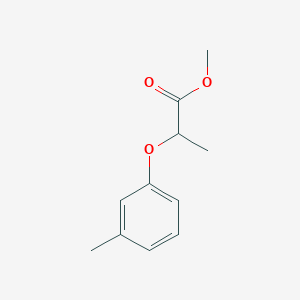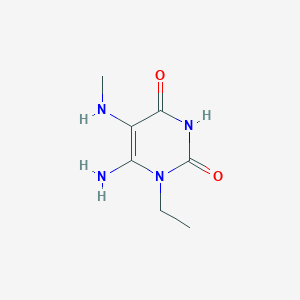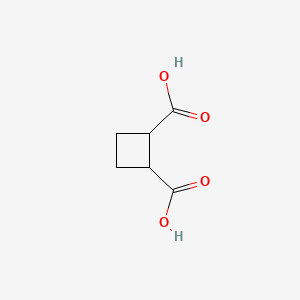
cyclobutane-1,2-dicarboxylic acid
Descripción general
Descripción
Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.1253 . It is also known by other names such as 1,2-Cyclobutanedicarboxylic acid .
Synthesis Analysis
The synthesis of cyclobutane-1,2-dicarboxylic acid can be achieved through various methods. One approach involves the use of β-trans-cinnamic acid in a [2+2] photocycloaddition reaction . Another method involves the reaction of diethylmalonate with α,ω-dihalides .Molecular Structure Analysis
The molecular structure of cyclobutane-1,2-dicarboxylic acid consists of a cyclobutane ring with two carboxylic acid groups attached at the 1 and 2 positions . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
Cyclobutane-1,2-dicarboxylic acid exhibits interesting chemical reactivity. For instance, the cyclobutane ring in the molecule can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .Physical And Chemical Properties Analysis
Cyclobutane-1,2-dicarboxylic acid has a molecular weight of 144.1253 . Its physical properties, such as melting point, density, and solubility, are influenced by the presence of the cyclobutane ring and the carboxylic acid groups .Aplicaciones Científicas De Investigación
Structural Diversity and Biosynthesis
Cyclobutane-1,2-dicarboxylic acid and its derivatives exhibit a range of structural diversity, primarily derived from [2 + 2]-type cycloaddition reactions. These compounds are significant due to their unique cyclobutane architectures, which result in diverse biological effects and present interesting formation processes and synthetic challenges. The focus has been on understanding their structural diversity and biomimetic syntheses, inspiring further research in phytochemistry and synthesis of similar natural products (Yang et al., 2022).
Biological Activities and Drug Discovery
Research on cyclobutane-containing alkaloids isolated from terrestrial and marine species revealed that these compounds, including cyclobutane-1,2-dicarboxylic acid derivatives, have a wide range of biological activities. These activities include antimicrobial, antibacterial, antitumor effects among others. The structural, synthetic, and biological aspects of these compounds point toward new possible applications, highlighting their importance in drug discovery and the potential for new therapeutic agents (Sergeiko et al., 2008).
Diagnostic Imaging in Medicine
The derivative anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) has been used in PET/CT imaging for the diagnosis of recurrent prostate carcinoma. Studies show that 18F-FACBC PET/CT exhibits high sensitivity and specificity, indicating its effectiveness as a non-invasive, metabolic imaging technique in the diagnosis of prostate carcinoma relapse (Ren et al., 2016).
Environmental Chemistry and Pollution Studies
Cyclobutane-1,2-dicarboxylic acid and its derivatives have also been studied in the context of environmental chemistry. For example, they have been analyzed as part of a study on artificial sweeteners in environmental samples, suggesting their presence and potential role in environmental monitoring (Lange et al., 2012). Additionally, a review on water-soluble dicarboxylic acids in atmospheric aerosols discussed their molecular distributions, sources, and transformation pathways, highlighting the importance of understanding the environmental impacts of such compounds (Kawamura & Bikkina, 2016).
Mecanismo De Acción
Mode of Action
The mode of action of CBDA is primarily through its interaction with its targets. It’s known that CBDA can be used as a building block in the synthesis of various compounds, suggesting it may interact with its targets through covalent bonding .
Biochemical Pathways
CBDA is involved in several biochemical pathways. It’s often synthesized from trans-cinnamic acid using a [2+2] photocycloaddition reaction . This reaction is part of the broader class of [2+2] cycloaddition reactions, which are widely used in the synthesis of cyclobutane-containing natural products . These natural products have diverse pharmaceutical activities and intricate structural frameworks .
Result of Action
It’s known that cbda can serve as a crucial synthetic building block and functional group in the modulation and design of structures in medicinal chemistry .
Action Environment
The action of CBDA can be influenced by various environmental factors. For example, CBDA shows excellent stability under sunlight and heat . This suggests that environmental conditions such as temperature and light exposure can influence the action, efficacy, and stability of CBDA .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871828 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,2-dicarboxylic acid | |
CAS RN |
3396-14-3, 1124-13-6 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF ST-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cyclobutane-1,2-dicarboxylic acid isomers are primarily synthesized through a [2+2] photocycloaddition reaction of cinnamic acid derivatives. This reaction can be carried out in solution or, more effectively, in the solid state. For example, β-truxinic acid (CBDA-4) is synthesized by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid. [] This approach offers high yield and stereospecificity, typically yielding the cis isomer. [, , ]
A: Cyclobutane-1,2-dicarboxylic acid molecules possess a strained four-membered ring. This inherent strain influences their reactivity and allows for ring-opening reactions at elevated temperatures. [, ] The cis isomer, in particular, exhibits a unique spatial arrangement of the two carboxylic acid groups, making it a promising building block for polymers and other materials. [] The first single-crystal X-ray structure of CBDA-4 was recently reported, providing valuable insights into its geometry and potential applications. []
A: Yes, the dicarboxylic acid functionality in CBDA allows for its incorporation into polymers. Studies have demonstrated its use in synthesizing polyesters through condensation reactions with alcohols like glycerol. [, ] Additionally, CBDA has shown promise as a cross-linker in epoxy resins, enhancing their hardness and solvent resistance. []
A: Various analytical techniques are used to characterize CBDA and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural elucidation, while Fourier-transform infrared (FT-IR) spectroscopy helps identify functional groups. [] High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, confirming the structure. [] Single-crystal X-ray diffraction is essential for determining the three-dimensional structure and understanding the spatial arrangement of atoms within the molecule. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

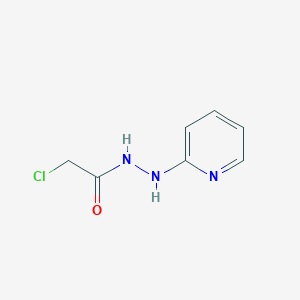
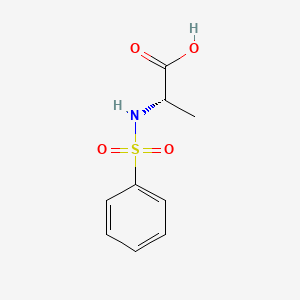
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)
